(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
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Overview
Description
The compound (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
is a complex organic molecule. It belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are important scaffolds present in many synthetic drugs . They have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of this compound could involve a Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows signals at various chemical shifts corresponding to the different types of protons present in the molecule . The 13C NMR spectrum provides information about the different types of carbon atoms present .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 332–334 °C (MeOH, decomp.) . The 1H NMR and 13C NMR spectra provide information about the protons and carbon atoms in the molecule .Scientific Research Applications
Antimicrobial and Anticancer Applications
A variety of pyrazole derivatives, including those similar in structure to the specified compound, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds have shown higher anticancer activity than reference drugs such as doxorubicin, indicating their potential as novel therapeutic agents against cancer. Additionally, these compounds have exhibited good to excellent antimicrobial activity, suggesting their use in fighting bacterial and fungal infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Enhancement of Compound Solubility and Exposure
Research has also been conducted on developing a suitable formulation for early toxicology and clinical studies of compounds structurally related to the specified chemical, focusing on nonionizable and poorly water-soluble compounds. Studies have aimed at achieving high plasma concentrations in species such as rats, dogs, and humans through solubilized, precipitation-resistant formulations. This is crucial for the successful toxicological and early clinical evaluation of these compounds, which are intended for the treatment of conditions like arrhythmia (Burton et al., 2012).
Future Directions
Pyrazolopyrimidines are important scaffolds present in many synthetic drugs . Therefore, the synthesis and study of new pyrazolopyrimidines, including (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
, could be a promising direction for future research in medicinal chemistry .
Properties
IUPAC Name |
(3-chlorophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-7-16-19-9-13-10-21(6-5-15(13)22(16)20-11)17(23)12-3-2-4-14(18)8-12/h2-4,7-9H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDGQBZGXFLBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC(=CC=C4)Cl)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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